tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate
Description
Properties
Molecular Formula |
C18H36N2O2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
tert-butyl N-(4-ethyl-2-piperidin-2-ylhexyl)carbamate |
InChI |
InChI=1S/C18H36N2O2/c1-6-14(7-2)12-15(16-10-8-9-11-19-16)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21) |
InChI Key |
NSJUUQWJENVREV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, base (e.g., triethylamine).
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), inert atmosphere (e.g., nitrogen or argon).
Procedure: The piperidine derivative is dissolved in the anhydrous solvent, and the base is added. The mixture is cooled, and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred at low temperature for a specific period, followed by warming to room temperature and further stirring. The product is then isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group, resulting in the formation of the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild conditions, making it useful in peptide synthesis and other applications where temporary protection of functional groups is required.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic benefits.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate depends on its specific application. In general, the compound acts as a protecting group for amines, preventing unwanted reactions at the amine site during synthetic processes. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions.
Molecular Targets and Pathways: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, depending on its structure and functional groups. The pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Piperidine Substituents
tert-Butyl (1-acetylpiperidin-4-yl)carbamate ():
This compound introduces an acetyl group on the piperidine nitrogen, altering electronic properties and reducing basicity compared to the unsubstituted piperidine in the main compound. The acetyl group enhances metabolic stability but may reduce membrane permeability due to increased polarity. Synthesis involves acetylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride, followed by HCl/MeOH deprotection .- Such substitutions are common in kinase inhibitors to optimize target selectivity .
Ring System Modifications
tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate ():
Replacing the hexyl chain with an oxane (tetrahydropyran) ring creates a fused bicyclic system. The oxygen atom in oxane increases polarity, improving aqueous solubility. This structural variation is leveraged in drug candidates targeting neurological disorders due to enhanced blood-brain barrier penetration .tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate ():
The bicyclo[4.1.0]heptane scaffold introduces rigidity and conformational constraint, which can enhance binding affinity to protein targets. Such compounds are explored in antiviral and anticancer agents .
Functional Group Variations
tert-Butyl N-(6-hydroxyhexyl)carbamate ():
The hydroxyl group at the terminal position increases hydrophilicity (predicted logP reduction of ~1.5 compared to the main compound). This derivative is used in prodrug strategies or as a linker in bioconjugation .tert-Butyl N-[trans-4-acetylcyclohexyl]carbamate ():
Substitution with an acetylated cyclohexyl group instead of a hexyl chain modifies lipophilicity and stereoelectronic effects. Such analogs are intermediates in synthesizing kinase inhibitors with improved metabolic stability .
Complex Heterocyclic Derivatives
- tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (): This compound incorporates a sulfonylphenoxypyrimidine group, enabling interactions with ATP-binding pockets in enzymes. Its molecular weight (448.5 g/mol) and complexity suggest applications in targeted cancer therapies .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted logP | Applications |
|---|---|---|---|---|
| Main compound | Not reported | 4-ethyl, piperidin-2-yl | ~3.2* | Pharmaceutical intermediates |
| tert-Butyl (1-acetylpiperidin-4-yl)carbamate | 228.3 | Acetylated piperidine | 1.8 | Protease inhibitor synthesis |
| tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate | 284.39 | Oxane-piperidine fusion | 2.1 | Neurological drug candidates |
| tert-Butyl N-(6-hydroxyhexyl)carbamate | 217.3 | Terminal hydroxyl | 1.5 | Bioconjugation linkers |
*Estimated based on structural analogs.
Challenges and Commercial Considerations
Biological Activity
Tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
- Molecular Formula : C15H28N2O2
- Molecular Weight : 256.40 g/mol
- CAS Number : 1374654-40-6
This compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors. Its structure allows it to participate in several biochemical pathways, particularly those involving neurotransmitter modulation and enzyme inhibition.
Biological Activities
-
Antibacterial Activity
- The compound has demonstrated significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .
-
Neuroprotective Effects
- Research indicates that compounds similar to this compound exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
-
Anti-inflammatory Properties
- The compound has been shown to modulate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome in macrophages, thereby reducing pyroptosis (a form of programmed cell death associated with inflammation). This effect was evaluated using THP-1 cells treated with lipopolysaccharide (LPS) to induce NLRP3 expression .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a study evaluating various carbamate derivatives, this compound exhibited strong bactericidal properties against both susceptible and drug-resistant strains of Staphylococcus species. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Study: Neuroprotective Activity
Another investigation focused on the compound's ability to protect astrocytes from amyloid beta-induced toxicity. Results indicated that it could reduce TNF-alpha levels and free radical production, suggesting a protective mechanism against neurodegenerative processes associated with Alzheimer's disease .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield of tert-butyl carbamate derivatives?
- Methodological Answer : Multi-step synthesis involving Boc-protection of amines, coupling reactions, and purification via column chromatography is commonly employed. For example, intermediates with piperidine or hexyl backbones often require sequential alkylation and carbamate formation under anhydrous conditions . Retrosynthetic analysis using databases like REAXYS or Pistachio can identify feasible pathways, prioritizing steric accessibility and reagent compatibility . Yields >80% are achievable with strict temperature control (0–25°C) and inert atmospheres to prevent Boc-group hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing tert-butyl carbamate intermediates?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and Boc-protection efficiency. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- HRMS : Validates molecular weight and isotopic patterns, critical for detecting side products like deprotected amines .
- IR : Carbamate C=O stretches are observed at ~1680–1720 cm⁻¹, distinguishing them from amides or ureas .
Advanced Research Questions
Q. How can SHELXL refine crystallographic data discrepancies in tert-butyl carbamate derivatives?
- Methodological Answer : SHELXL resolves ambiguities in electron density maps caused by disordered tert-butyl groups or piperidine conformers. Key steps include:
- TWIN/BASF commands : For handling twinned crystals, common in bulky carbamates .
- DFIX/ISOR restraints : Stabilize thermal motion parameters for flexible hexyl chains .
- Validation : R-factor convergence (<5%) and CheckCIF/PLATON analyses ensure structural reliability .
Q. How are conflicting NMR data resolved for stereoisomeric mixtures of tert-butyl carbamates?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients .
- NOESY : Identifies spatial proximity of ethyl/piperidine substituents to assign stereochemistry .
- Dynamic NMR : Detects rotameric equilibria in hexyl chains by variable-temperature experiments (e.g., coalescence temperatures) .
Q. What computational methods predict tert-butyl carbamate interactions with biological targets?
- Methodological Answer :
- Docking (AutoDock Vina) : Models binding to enzymes like proteases, leveraging the carbamate’s H-bonding and hydrophobic interactions .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories, focusing on piperidine ring flexibility .
- QSAR : Correlates substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using Hammett or Craig plots .
Data Analysis & Validation
Q. How are elemental analysis discrepancies addressed in tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies >0.3% in C/H/N require:
- Repurification : Remove hygroscopic impurities via recrystallization (e.g., ethyl acetate/hexane) .
- Combustion Analysis : Validate using calibrated CHNS-O analyzers, comparing with theoretical values (e.g., C: 68.63% vs. Found: 68.62% in C₃₈H₇₂N₄O₅) .
Q. What strategies mitigate challenges in characterizing low-crystallinity tert-butyl carbamates?
- Methodological Answer :
- MicroED : Resolves structures from nano-crystals using cryo-TEM, applicable to amorphous intermediates .
- PXRD : Matches experimental patterns with Mercury-simulated data to confirm phase purity .
Synthetic Challenges
Q. How is regioselectivity controlled during piperidine alkylation in tert-butyl carbamate synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
